BenchChemオンラインストアへようこそ!

3-Benzyloxypyridine

Fragment-Based Drug Design p38α MAP Kinase Medicinal Chemistry

3-Benzyloxypyridine (3-(benzyloxy)pyridine, CAS 76509-17-6) is a substituted pyridine ether with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. It belongs to the class of aryloxypyridines, where a benzyloxy substituent is attached to the 3-position of the pyridine ring.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 76509-17-6
Cat. No. B1277480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxypyridine
CAS76509-17-6
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=CC=C2
InChIInChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2
InChIKeyLLWFWIZOFFLRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxypyridine CAS 76509-17-6 – Supplier Comparison and Procurement Essentials


3-Benzyloxypyridine (3-(benzyloxy)pyridine, CAS 76509-17-6) is a substituted pyridine ether with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It belongs to the class of aryloxypyridines, where a benzyloxy substituent is attached to the 3-position of the pyridine ring. The compound appears as a colorless liquid with a calculated LogP of approximately 2.66 , indicative of moderate lipophilicity. 3-Benzyloxypyridine serves primarily as a synthetic intermediate and a fragment-based screening starting point in medicinal chemistry, particularly in the design of p38α MAP kinase inhibitors [1] and as a precursor for 4-alkyl-3-pyridinol building blocks [2].

Why 3-Benzyloxypyridine Cannot Be Replaced by 2-Amino-3-benzyloxypyridine or Positional Isomers in Research and Synthesis


Direct substitution of 3-benzyloxypyridine with its 2-amino analog (2-amino-3-benzyloxypyridine, CAS 24016-03-3) or its positional isomers (2-benzyloxypyridine, 4-benzyloxypyridine) is not scientifically justified because these compounds exhibit measurably different biochemical potencies, divergent target engagement profiles, and distinct synthetic reactivity [1][2]. The presence of the 2-amino group shifts the p38α MAP kinase IC₅₀ by approximately 300 µM (a ~23% difference) and introduces additional inhibition of leukotriene A-4 hydrolase (LTA4H) not observed with the parent compound [3]. Positional isomerism dictates entirely different rearrangement pathways: 2-benzyloxypyridine undergoes a base-mediated [1,2]-anionic rearrangement, whereas the 3-isomer serves as a unique precursor to 4-alkyl-3-pyridinols through a distinct sequence of dihydropyridine formation, aromatization, and debenzylation [4][5]. These differences are not interchangeable and directly affect experimental outcomes.

Quantitative Differentiation Evidence for 3-Benzyloxypyridine Against Closest Analogs


p38α MAP Kinase Inhibitory Potency: 3-Benzyloxypyridine vs. 2-Amino-3-benzyloxypyridine

The parent 3-benzyloxypyridine demonstrates a lower (more potent) IC₅₀ against purified p38α MAP kinase compared to its 2-amino congener. Specifically, 3-benzyloxypyridine (BDBM13338) inhibited p38α kinase activity with an IC₅₀ of 1.00 mM (1,000,000 nM) at pH 7.4 and 22 °C [1], whereas 2-amino-3-benzyloxypyridine (fragment 1 in Gill et al., 2005) required a concentration of 1.30 mM (1,300,000 nM) under comparable kinase assay conditions [2]. This represents a 300 µM improvement in potency for the parent compound, corresponding to a ~23% reduction in IC₅₀. While both compounds are low-millimolar fragments by absolute potency standards, the difference is significant in the context of fragment-based lead generation where ligand efficiency metrics are sensitive to small potency shifts relative to molecular size.

Fragment-Based Drug Design p38α MAP Kinase Medicinal Chemistry

Target Selectivity Window: Differential Engagement of Leukotriene A-4 Hydrolase (LTA4H)

A critical differentiating feature is the target selectivity profile. 3-Benzyloxypyridine (BDBM13338) is reported to inhibit only p38α MAP kinase (IC₅₀ = 1.00 mM) [1], with no detectable inhibition of LTA4H in publicly available databases. In stark contrast, 2-amino-3-benzyloxypyridine (BDBM13337) is a dual-target fragment that inhibits both p38α MAP kinase (IC₅₀ = 100 µM in a separate assay) and human recombinant LTA4H with an IC₅₀ of 308 µM (3.08E+5 nM) for peptidase activity [2]. The LTA4H engagement of the 2-amino derivative is further confirmed by X-ray crystallography (PDB 3FTY), which shows the 2-amino-3-benzyloxypyridine fragment bound in the LTA4H active site [3]. This selectivity difference means that researchers studying p38α-dependent pathways without confounding LTA4H-mediated effects should select 3-benzyloxypyridine, whereas the 2-amino congener introduces a dual pharmacology that may complicate data interpretation.

Target Selectivity Fragment Screening LTA4H Inhibition

Synthetic Access to 4-Alkyl-3-pyridinols: A Reaction Pathway Exclusive to the 3-Benzyloxy Isomer

Among the three positional isomers (2-, 3-, and 4-benzyloxypyridine), only 3-benzyloxypyridine serves as a viable precursor for the synthesis of 4-alkyl-3-pyridinols through a well-characterized two-step sequence [1]. The method involves formation of 4-alkyl-1,4-dihydropyridines via regioselective nucleophilic addition to the 4-position of the pyridine ring, followed by aromatization with o-chloranil to yield 4-alkyl-3-benzyloxypyridine intermediates. Subsequent catalytic hydrogenolysis with H₂ over 10% Pd/C cleanly removes the benzyl protecting group, furnishing 4-alkyl-3-pyridinols in good overall yields [1]. The 2-benzyloxypyridine isomer instead undergoes a competing [1,2]-anionic rearrangement under basic conditions, migrating the pyridine ring to the benzylic carbon and forming 2-pyridones rather than 3-pyridinols [2]. The 4-benzyloxypyridine isomer lacks the electronic activation necessary for the initial dihydropyridine-forming step. Therefore, for synthetic chemists requiring 4-alkyl-3-pyridinol building blocks, 3-benzyloxypyridine is not merely preferred—it is the only viable isomer.

Synthetic Chemistry Heterocycle Synthesis 4-Alkyl-3-pyridinols

Ligand Efficiency Advantage of the 3-Benzyloxy Vector in c-MET/ALK Dual Inhibitor Design

The 3-benzyloxypyridine scaffold, when incorporated into a 2-amino-5-aryl-3-benzyloxypyridine series, was explicitly selected over the original 2,6-dichlorophenyl-containing lead compound (PHA-665752) during the structure-based design of crizotinib (PF-02341066) [1]. According to the published drug design account, the 3-benzyloxy group reaches into the same lipophilic pocket occupied by the 2,6-dichlorophenyl moiety of the initial lead, but does so via a more direct vector, resulting in superior ligand efficiency (LE) [1]. Although the study reports LE improvement qualitatively, the structural rationale—confirmed by cocrystal structures—demonstrates that the 3-benzyloxy orientation provides more favorable geometry for key hinge-binding interactions through the 2-aminopyridine core [1][2]. This vector advantage is a direct consequence of the benzyloxy substitution at the 3-position of the pyridine ring; the 2- and 4-benzyloxy isomers would project the phenyl group into sterically incompatible regions of the ATP-binding pocket and are therefore unsuitable surrogates.

c-MET Kinase ALK Inhibitor Crizotinib Design Ligand Efficiency

Procurement-Relevant Application Scenarios for 3-Benzyloxypyridine CAS 76509-17-6


Fragment-Based Lead Generation Targeting p38α MAP Kinase

Research groups conducting fragment-based screening against p38α MAP kinase should procure 3-benzyloxypyridine as the starting fragment of choice when a clean single-target profile is required. With a confirmed IC₅₀ of 1.00 mM against p38α and no detectable LTA4H inhibition, this compound provides a selective chemical probe for structure-guided optimization [1]. The absence of the 2-amino group eliminates the dual-target confounding effects observed with 2-amino-3-benzyloxypyridine (IC₅₀ = 308 µM against LTA4H) [2], enabling more interpretable structure–activity relationships during fragment growing or merging campaigns.

Synthesis of 4-Alkyl-3-pyridinol Building Blocks

Synthetic chemistry laboratories requiring 4-alkyl-3-pyridinol intermediates must use 3-benzyloxypyridine as the exclusive starting material, as this isomer uniquely undergoes regioselective nucleophilic addition at the 4-position followed by aromatization and debenzylation [3]. Neither 2-benzyloxypyridine (which rearranges to 2-pyridones) nor 4-benzyloxypyridine (which lacks the requisite electronic activation) can access this product class. This application is directly supported by the established Tetrahedron Letters protocol of 1983 [3].

Structure-Based Design of c-MET and ALK Dual Kinase Inhibitors

Medicinal chemistry teams pursuing ATP-competitive inhibitors of c-MET and ALK kinases should source 3-benzyloxypyridine as a key intermediate for constructing the 2-amino-5-aryl-3-benzyloxypyridine pharmacophore that underpinned the discovery of crizotinib [4]. The 3-benzyloxy substituent provides a direct binding vector into a lipophilic pocket of the c-MET ATP site, offering superior ligand efficiency compared to the 2,6-dichlorophenyl group of the earlier lead compound PHA-665752 [4]. This validated binding mode, confirmed by X-ray cocrystal structures, cannot be replicated with the 2- or 4-benzyloxy isomers due to geometric incompatibility with the kinase hinge region.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyloxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.